molecular formula C28H20Cl4N2 B14815537 N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine

N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine

Cat. No.: B14815537
M. Wt: 526.3 g/mol
InChI Key: QFWOUAPSPLUSOZ-UHFFFAOYSA-N
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Description

N,N’-bis(2,3-dichlorobenzylidene)-3,3’-dimethyl-4,4’-biphenyldiamine: is a synthetic organic compound characterized by the presence of two dichlorobenzylidene groups attached to a biphenyldiamine core

Properties

Molecular Formula

C28H20Cl4N2

Molecular Weight

526.3 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-N-[4-[4-[(2,3-dichlorophenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine

InChI

InChI=1S/C28H20Cl4N2/c1-17-13-19(9-11-25(17)33-15-21-5-3-7-23(29)27(21)31)20-10-12-26(18(2)14-20)34-16-22-6-4-8-24(30)28(22)32/h3-16H,1-2H3

InChI Key

QFWOUAPSPLUSOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=C(C(=CC=C3)Cl)Cl)C)N=CC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2,3-dichlorobenzylidene)-3,3’-dimethyl-4,4’-biphenyldiamine typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 3,3’-dimethyl-4,4’-biphenyldiamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-bis(2,3-dichlorobenzylidene)-3,3’-dimethyl-4,4’-biphenyldiamine can undergo oxidation reactions, particularly at the methylene bridges, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form the corresponding amines, which may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorobenzylidene groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry: N,N’-bis(2,3-dichlorobenzylidene)-3,3’-dimethyl-4,4’-biphenyldiamine is used as a ligand in coordination chemistry, forming complexes with transition metals

Biology and Medicine: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.

Industry: In the industrial sector, this compound may be used as an intermediate in the synthesis of other complex organic molecules. Its unique structural features make it valuable in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-bis(2,3-dichlorobenzylidene)-3,3’-dimethyl-4,4’-biphenyldiamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, its ability to undergo redox reactions and participate in nucleophilic substitution makes it versatile in various biochemical pathways.

Comparison with Similar Compounds

  • N,N’-bis(2,4-dichlorobenzylidene)ethylenediamine
  • N,N’-bis(3,4-dichlorobenzylidene)ethylenediamine
  • N,N’-bis(2,3-dichlorobenzylidene)-1,5-naphthalenediamine

Uniqueness: N,N’-bis(2,3-dichlorobenzylidene)-3,3’-dimethyl-4,4’-biphenyldiamine is unique due to the presence of the 3,3’-dimethyl-4,4’-biphenyldiamine core, which imparts distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and may influence its reactivity and applications.

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